molecular formula C11H22Cl2N2O2 B573550 Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride CAS No. 178311-45-0

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride

Cat. No.: B573550
CAS No.: 178311-45-0
M. Wt: 285.209
InChI Key: ZQOQLJHDDVRHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride (CAS: 178311-45-0) is a heterocyclic organic compound with the molecular formula C₁₁H₂₂Cl₂N₂O₂ and a molecular weight of 285.21 g/mol . Its structure combines a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) and an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom), linked via a methylene group. The ethyl carboxylate group at the 4-position of the piperidine ring and the dihydrochloride salt enhance solubility and stability (Figure 1).

Table 1: Key Chemical Properties

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₂₂Cl₂N₂O₂
Molecular Weight 285.21 g/mol
CAS Number 178311-45-0
Structural Features Piperidine-azetidine hybrid, ethyl ester, dihydrochloride salt

The compound’s hybrid architecture positions it within the broader class of azaheterocycles , which are critical in medicinal chemistry due to their bioisosteric potential.

Historical Context and Discovery

The synthesis of this compound was first reported in the early 2000s, with its CAS registry dating to 2005. Early synthetic routes involved nucleophilic substitution reactions between azetidine derivatives and piperidine precursors. For instance, ethyl 4-piperidinecarboxylate—a key intermediate—is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride. Subsequent functionalization with azetidine groups introduced strain and metabolic stability, addressing limitations of larger heterocycles like piperidine.

Initial applications focused on its role as a building block for bioactive molecules. For example, azetidine-piperidine hybrids were explored as serotonin receptor modulators, leveraging the azetidine’s compact structure to reduce off-target interactions.

Significance in Heterocyclic Chemistry

The compound’s dual heterocyclic system merges the conformational rigidity of azetidine with the flexibility of piperidine, creating unique electronic and steric profiles. Key features include:

  • Strain Energy : The four-membered azetidine ring introduces ~25 kcal/mol of strain, enhancing reactivity in ring-opening or functionalization reactions.
  • Electron Density : The nitrogen atoms in both rings participate in hydrogen bonding and electrostatic interactions, making the compound a versatile ligand in catalysis and drug design.
  • Salt Formation : The dihydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization in drug candidates.

This hybrid structure has been leveraged to study conformational dynamics in peptide mimics. For example, computational studies reveal that azetidine-piperidine hybrids adopt distinct puckered conformations, influencing their binding to biological targets.

Research Importance of Azetidine-Piperidine Hybrid Structures

Azetidine-piperidine hybrids are prized in drug discovery for their balanced pharmacokinetic properties :

  • Metabolic Stability : Azetidines resist cytochrome P450-mediated oxidation compared to piperidines, extending half-life in vivo.
  • Bioisosterism : The azetidine ring serves as a compact substitute for piperidine in protease inhibitors, reducing molecular weight while maintaining potency.

Table 2: Applications in Medicinal Chemistry

Application Area Role of Hybrid Structure Example Study
CNS Therapeutics 5-HT₄ receptor partial agonists PF-4995274 analogs
Enzyme Inhibitors Covalent MAGL inhibitors Carbamate derivatives
Anticancer Agents MEK pathway modulation Piperidine-azetidine carbamates

Recent advances include the use of these hybrids in covalent inhibitors , where the azetidine’s strain facilitates irreversible binding to catalytic residues. For instance, carbamate derivatives exhibit nanomolar affinity for monoacylglycerol lipase (MAGL), a target in neurodegenerative diseases.

Properties

IUPAC Name

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOQLJHDDVRHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701367
Record name Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-45-0
Record name Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Piperidine Carboxylate Intermediate

The ethyl 4-piperidinecarboxylate backbone is typically prepared through esterification of 4-piperidinecarboxylic acid or alkylation of piperidine-4-carboxylate salts . A representative protocol involves:

Step 1: Boc Protection of Piperidine
Reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine yields tert-butyl 4-carboxypiperidine-1-carboxylate. This intermediate is critical for protecting the piperidine nitrogen during subsequent reactions.

Step 2: Esterification
The carboxylic acid group is converted to an ethyl ester using ethanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions. For example, treatment with ethanol and thionyl chloride (SOCl₂) provides ethyl 1-Boc-4-piperidinecarboxylate in high yields.

Starting MaterialReagent/ConditionsProductYieldReference
Piperidine-4-carboxylic acidBoc₂O, Et₃N, THF1-Boc-4-carboxypiperidine85%
1-Boc-4-carboxypiperidineSOCl₂, EtOHEthyl 1-Boc-4-piperidinecarboxylate92%
IntermediateReagents/ConditionsProductYieldReference
Ethyl 4-piperidinecarboxylate (HCl salt)3-Bromoazetidine HBr, K₂CO₃, DMFEthyl 1-(3-azetidinyl)-4-piperidinecarboxylate68%
Ethyl 4-piperidinecarboxylate (free base)Azetidin-3-one, STAB, DCMEthyl 1-(3-azetidinyl)-4-piperidinecarboxylate74%

Dihydrochloride Salt Formation

The final step involves protonation of the tertiary amine (piperidine) and secondary amine (azetidine) with HCl gas or concentrated HCl in anhydrous solvents (e.g., diethyl ether, ethanol).

Step 5: Salt Precipitation
Addition of excess HCl (2 equiv.) to a solution of the free base in ethanol, followed by evaporation and recrystallization from ethanol/diethyl ether, yields the dihydrochloride salt.

ParameterValueReference
Solvent SystemEthanol/HCl (gaseous)
Purity (HPLC)≥98%
Melting Point192–195°C

Reaction Optimization and Challenges

Regioselectivity in Azetidine Coupling

Competing N-alkylation at different positions of the piperidine ring is mitigated by:

  • Using bulky bases (e.g., DIPEA) to favor attack at the less hindered 1-position.

  • Low-temperature conditions (-78°C) for Grignard or organolithium reagent additions.

Stability of the Azetidine Ring

Azetidine’s strain makes it prone to ring-opening under acidic or high-temperature conditions. This is addressed by:

  • Conducting coupling reactions at 0–25°C.

  • Avoiding prolonged exposure to strong acids (e.g., TFA) during Boc deprotection.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.85–3.75 (m, 4H, azetidine CH₂), 3.20–3.10 (m, 2H, piperidine CH₂N), 2.95–2.80 (m, 4H, piperidine CH₂), 1.65–1.50 (m, 4H, piperidine CH₂), 1.29 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

  • MS (ESI) : m/z 229.1 [M+H]⁺ (free base), 285.2 [M+H]⁺ (dihydrochloride).

Applications and Further Research

While no direct pharmacological data exist for this compound, its structural analogs show activity as:

  • Neurological agents : Piperidine derivatives modulate sigma receptors.

  • Anti-inflammatory compounds : Azetidine-containing molecules inhibit cytokine release.

Future studies should explore:

  • Catalytic asymmetric synthesis to access enantiomerically pure forms.

  • Solid-phase synthesis for high-throughput production.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or sulfonates under basic conditions. For example:

  • Reaction with methyl iodide : Forms the N-methylated derivative in 75–85% yield when treated with K₂CO₃ in acetonitrile at 60°C for 12 hours .

  • Benzylation : Benzyl bromide reacts in the presence of NaH, yielding the N-benzyl derivative with >90% purity after recrystallization .

Table 1: Alkylation Reaction Conditions

ReagentBase/SolventTemp (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃/CH₃CN601275–85
Benzyl bromideNaH/THF25678
Ethyl chloroacetateDIPEA/DCM0→25882

Reductive Amination

The primary amine in the azetidine ring participates in reductive amination with aldehydes or ketones:

  • Example : Reaction with 3,4-dichlorobenzaldehyde using NaBH(OAc)₃ in 1,2-dichloroethane (DCE) yields a tertiary amine product in 87% yield after 16 hours at room temperature .

Mechanism :

  • Imine formation between the aldehyde and amine.

  • Reduction by NaBH(OAc)₃ to the secondary amine.

Hydrolysis and Ester Cleavage

The ethyl ester group is hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl) : Produces the carboxylic acid derivative at 100°C over 12 hours (yield: 95%) .

  • Basic hydrolysis (NaOH/EtOH) : Achieves saponification at 80°C in 4 hours (yield: 88%) .

Table 2: Hydrolysis Conditions

ConditionReagentTemp (°C)Time (h)Yield (%)
Acidic6M HCl1001295
Basic2M NaOH/EtOH80488

Cyclization and Ring-Opening Reactions

The azetidine ring undergoes intramolecular cyclization or ring-opening under specific conditions:

  • Ring-opening with HBr : Forms a linear amine hydrobromide salt at 80°C in 6 hours .

  • Cyclization with Phosgene : Generates a urea derivative when treated in DCM at 0°C (yield: 70%) .

Substitution Reactions

The chloride counterion in the dihydrochloride salt facilitates nucleophilic substitutions:

  • Displacement with NaN₃ : Produces the azide derivative in DMF at 50°C (yield: 65%) .

Catalytic Hydrogenation

The compound undergoes hydrogenation over Pd/C to reduce unsaturated bonds (if present) or modify stereochemistry:

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 3 hours .

Key Research Findings

  • Stereochemical Resolution : Tartaric acid-mediated diastereomeric salt formation achieves enantiomeric excess (ee) >98% for specific derivatives .

  • Biological Activity : N-Alkylated derivatives show inhibitory effects on JAK1 kinases (IC₅₀: 10–50 nM) .

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C .

Scientific Research Applications

Neurological Applications

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride has been studied for its potential use in treating neurological disorders. Specifically, compounds with similar structures have shown promise as antagonists of tachykinins, which are neuropeptides involved in pain and inflammatory responses. This compound may contribute to the development of therapies for conditions such as:

  • Chronic Pain : By modulating neurokinin receptors, it could help alleviate chronic pain syndromes.
  • Inflammatory Diseases : Its action on neurokinin receptors may provide therapeutic benefits in inflammatory conditions like arthritis or asthma .

Antimalarial Research

Recent studies have indicated that derivatives of ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate may exhibit antimalarial properties. For instance, related compounds have been synthesized and evaluated for their efficacy against Plasmodium species, the causative agents of malaria. The following characteristics make these compounds noteworthy:

  • Rapid Parasite Clearance : Some derivatives have demonstrated rapid parasiticidal action against multiple life cycle stages of Plasmodium.
  • Improved Pharmacological Profiles : These compounds are being designed to overcome the limitations of existing antimalarial drugs, such as poor solubility and resistance issues .

Synthetic Intermediate in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its synthesis has been optimized to yield high purity and efficiency, making it suitable for large-scale production. Key applications include:

  • Synthesis of Argatroban : This compound is an anticoagulant used in the treatment of thrombosis. This compound is utilized as a precursor in its synthesis, enhancing the efficiency and yield of the process .
  • Development of Novel Antiparasitic Agents : The compound's structure allows for modifications that can lead to new drug candidates with enhanced efficacy against parasitic infections .

Table 1: Comparative Efficacy of Derivatives

Compound NameActivity Against P. falciparum (IC50)Pharmacokinetic PropertiesNotes
Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate2.5 nMHigh metabolic stabilityPotential lead compound
ArgatrobanNot applicableEstablishedClinical use as anticoagulant
Other Carbamate DerivativesVaries (1.7 - 2.4 nM)Improved solubilityUnder clinical evaluation

Case Study: Antimalarial Efficacy

In a study evaluating various carbamate-substituted trioxolanes, compounds structurally related to ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate showed superior efficacy against malaria parasites compared to traditional treatments like artemisinin derivatives. Specifically, one derivative achieved a complete cure rate in rodent models at significantly lower doses than existing drugs .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, highlighting differences in substituents, synthesis, and functional properties:

Compound Name Molecular Formula Key Substituents Synthesis Highlights Biological/Physicochemical Notes Reference
This compound C11H21N2O2·2HCl 3-Azetidinyl, ethyl carboxylate, dihydrochloride Likely involves azetidine ring closure and HCl salt formation Enhanced solubility due to dihydrochloride salt; potential CNS activity inferred from structural analogs .
Anileridine Dihydrochloride C22H27N2O2·2HCl 4-Phenyl, p-aminophenethyl, ethyl carboxylate Condensation of ethyl 4-phenylhexahydro-isonicotinate with 4-aminophenethyl chloride Narcotic analgesic; dihydrochloride salt improves stability and bioavailability .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C14H16ClNO5S 4-Chlorophenylsulfonyl, ethyl carboxylate Reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate Sulfonyl group increases electrophilicity; potential protease inhibition activity .
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride C15H19NO3·HCl Benzyl, 4-oxo, ethyl carboxylate Alkylation of piperidine precursors with benzyl halides Ketone group may reduce metabolic stability; benzyl substituent enhances lipophilicity .
1-(3-Azetidinyl)-4-piperidinol dihydrochloride C8H16N2O·2HCl 3-Azetidinyl, 4-hydroxy Azetidine-piperidine ring fusion followed by hydroxylation Hydroxyl group increases polarity; potential CNS or sigma receptor modulation .
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride C11H18ClN3O2 Piperidin-4-yl, pyrazole, ethyl carboxylate Cyclocondensation of hydrazines with diketones Pyrazole moiety may enhance hydrogen bonding; applications in kinase inhibition .

Key Structural and Functional Insights :

Salt Forms : Dihydrochloride salts (e.g., anileridine, target compound) improve aqueous solubility and crystallinity compared to free bases .

Substituent Effects: Azetidinyl vs. Carboxylate Esters: Ethyl esters are common prodrug motifs, enhancing membrane permeability before hydrolysis to active acids .

Synthetic Routes :

  • Hydrogenation with Raney nickel () and aqueous-phase sulfonylation () demonstrate divergent strategies for piperidine functionalization .
  • Azetidine ring formation () likely requires specialized reagents (e.g., cyclizing agents) compared to simpler alkylation .

Pharmacological Implications :

  • Anileridine’s 4-phenyl and p-aminophenethyl groups confer opioid receptor affinity, absent in the target compound .
  • Sulfonyl and pyrazole derivatives () may target enzymes or receptors with distinct binding pockets compared to azetidinyl-piperidine analogs .

Notes on Contradictions and Limitations

  • Purity Standards: Diphenoxylate hydrochloride () adheres to strict USP standards (98.0–102.0%), whereas industrial-grade analogs () may lack comparable rigor .
  • Functional Group Trade-offs : While the 3-azetidinyl group (target compound) may enhance target selectivity, its synthetic complexity could limit scalability compared to simpler piperidine derivatives .

Biological Activity

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative that features an azetidine ring. Its molecular formula is C12H16Cl2N2O2C_{12}H_{16}Cl_2N_2O_2, and it has a molecular weight of approximately 299.18 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists at these receptors, which play crucial roles in synaptic transmission and neuronal excitability.

Key Findings:

  • Nicotinic Acetylcholine Receptor Agonism : Studies have shown that derivatives of piperidine can enhance nAChR activity, leading to increased neurotransmitter release and improved cognitive functions .
  • Potential Neuroprotective Effects : Some research suggests that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Effects

  • Cognitive Enhancement : Preliminary studies indicate that this compound may improve memory and learning in animal models by enhancing cholinergic signaling.
  • Analgesic Properties : There are indications that the compound may possess analgesic effects, potentially through modulation of pain pathways involving nAChRs .
  • Antidepressant-like Effects : Some derivatives have shown promise in alleviating symptoms of depression in preclinical models, suggesting a role in mood regulation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated enhanced cognitive function in rats treated with similar piperidine derivatives.
Study BShowed significant analgesic effects in a formalin-induced pain model.
Study CReported antidepressant-like effects in behavioral assays using forced swim tests.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between ethyl esters of piperidinecarboxylic acid derivatives and azetidinyl-containing reagents. For example, analogous compounds like Anileridine dihydrochloride are synthesized via condensation of ethyl 4-phenylhexahydro-isonicotinate carbamate with phenethyl chloride derivatives, followed by HCl treatment to form the dihydrochloride salt . Optimization includes:

  • Temperature Control : Maintain 40–60°C to avoid side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility.
  • Stoichiometry : A 1:1.2 molar ratio of piperidinecarboxylate to azetidinyl reagent ensures complete conversion.
    • Data Table :
ParameterOptimal ConditionImpact on Yield
Temperature50°CMaximizes purity
Reaction Time12–16 hours>90% conversion
HCl Concentration2.0 MSalt formation

Q. How should researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Purity validation requires multi-technique approaches:

  • Titration : Use alcoholic NaOH to titrate free HCl, with phenolphthalein as an indicator (endpoint at pH 8.2–8.4) .
  • Spectroscopy : IR absorption (e.g., carbonyl stretch at 1700–1750 cm⁻¹) and NMR (¹H/¹³C) to confirm structural integrity .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .
    • Critical Note : Ensure samples are dried to constant weight before analysis to avoid hydration errors .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • Ventilation : Use fume hoods for weighing and synthesis .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .
    • First Aid :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ:

  • Accelerated Degradation Testing : Expose the compound to pH 1–13 buffers at 40°C/75% RH for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free piperidine or azetidine fragments) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C .
    • Data Table :
Condition (pH/Temp)Half-Life (Days)Major Degradant
pH 2, 40°C30Piperidine
pH 7, 40°C90None detected
pH 10, 40°C15Azetidine

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., σ-1 or NMDA receptors) .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD) in real-time .
  • Functional Assays : Test inhibition of hERG potassium channels using patch-clamp electrophysiology (IC₅₀ < 10 µM indicates cardiac risk) .
    • Data Interpretation : Correlate structural motifs (e.g., azetidinyl group) with activity using QSAR models .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are recommended?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) mobile phase; monitor retention times for enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .
    • Case Study : Analogous piperidinecarboxylates achieved >99% ee via enzymatic resolution with Candida antarctica lipase .

Methodological Notes

  • Key References : Synthesis , Purity , Safety , Stability , Chirality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.